
5-(3-Aminophenyl)tetrazole
Overview
Description
5-(3-Aminophenyl)tetrazole (CAS: 73732-51-1), denoted as 1m in structural studies, is a nitrogen-rich heterocyclic compound characterized by a tetrazole ring (five-membered ring with four nitrogen atoms) linked to a meta-aminophenyl group . Its tautomeric forms—1H (1m′) and 2H (1m″)—are critical to its reactivity, with the 2H tautomer enabling nitrilimine generation under photochemical conditions . This compound has garnered attention for applications in corrosion inhibition, particularly for magnesium and copper alloys in saline environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)tetrazole typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of 3-aminobenzonitrile with sodium azide in the presence of a catalyst such as zinc bromide. This reaction proceeds under mild conditions and yields the desired tetrazole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro-5-(3-aminophenyl)tetrazole
Reduction: 5-(3-Aminophenyl)tetrazoline
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-(3-Aminophenyl)tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a corrosion inhibitor in medical devices.
Industry: Employed as a corrosion inhibitor for metals, particularly in harsh environments such as seawater .
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)tetrazole involves its interaction with metal surfaces, forming a protective layer that inhibits corrosion. The amino group and tetrazole ring coordinate with metal ions, preventing oxidative reactions that lead to corrosion. In biological systems, it may interact with enzymes or cellular components, disrupting microbial growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Tetrazole Derivatives
Positional Isomerism: Meta vs. Para Substitution
- 5-(4-Aminophenyl)tetrazole (1p): The para-substituted isomer (1p) exhibits distinct electronic properties due to the amino group’s orientation. Studies show that 1p favors the 1H tautomer in solid-state matrices, whereas 1m predominantly adopts the 2H form, influencing their photochemical reactivity .
- Impact on Corrosion Inhibition : Meta-substitution in 1m enhances adsorption on metal surfaces compared to para-substituted analogs. For example, 1m demonstrates 89% inhibition efficiency for magnesium in natural seawater, outperforming para-substituted derivatives in similar conditions .
Comparison with Other Tetrazole-Based Corrosion Inhibitors
Key Findings :
- The amino group in 1m enhances electron donation to metal surfaces, improving corrosion resistance compared to non-amino tetrazoles (e.g., 5-phenyltetrazole) .
- Meta-substitution provides steric advantages over para-substituted analogs, allowing closer interaction with metal surfaces .
Pharmacological Potential
- Racecadotril-Tetrazole Derivatives: Hybrid tetrazole-amino acid compounds (e.g., 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole) exhibit analgesic effects due to enhanced receptor affinity .
Stability and Reactivity Trends
- Thermal Stability: 1m decomposes at 220–240°C, comparable to 5-amino-1H-tetrazole (decomposition at 210°C) but lower than nitro-substituted derivatives (e.g., 5-(4-nitrophenyl)-1H-tetrazole, stable up to 280°C) .
- Tautomeric Equilibrium : The 2H tautomer of 1m is stabilized by intramolecular hydrogen bonding, a feature absent in 5-(pyridyl)tetrazoles, which predominantly adopt the 1H form .
Biological Activity
5-(3-Aminophenyl)tetrazole is an organic compound with significant biological activity, particularly noted for its antimicrobial properties and potential therapeutic applications. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Synthesis
This compound has the molecular formula C₇H₇N₅ and features a tetrazole ring, which is a five-membered heterocyclic structure composed of four nitrogen atoms and one carbon atom. The compound can be synthesized through various methods, including:
- Cyclization reactions involving hydrazine derivatives.
- N-alkylation processes with appropriate aromatic precursors.
These synthetic routes yield varying amounts of the compound depending on the reaction conditions used.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains and fungi. For instance, it has demonstrated effectiveness in inhibiting the growth of:
- Bacteria : Including strains such as Escherichia coli and Staphylococcus aureus.
- Fungi : Such as Candida albicans and various molds like Aspergillus niger.
In a study evaluating its antifungal properties, this compound showed significant inhibition of fungal growth, achieving over 97% cell growth inhibition at concentrations ranging from 0.0313 to 16 μg/mL .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of cell division proteins : Similar compounds have been shown to target bacterial cell division proteins like FtsZ, leading to cell elongation and eventual cell death.
- Formation of stable complexes with metal ions : This property enhances its effectiveness as a corrosion inhibitor and may also play a role in its biological interactions.
Cell Viability Studies
A significant study assessed the antiproliferative activity of various tetrazole analogs, including this compound. The results indicated that at a concentration of 20 μM, this compound could significantly reduce cell viability in specific cancer cell lines. The study reported an EC50 value for related compounds, suggesting that structural modifications could enhance potency against targeted cells .
Comparative Analysis of Antifungal Activity
A comparative analysis of different tetrazole derivatives revealed that this compound exhibited similar antifungal activity to other synthesized derivatives. The study highlighted that while some derivatives were more potent against Candida albicans, this compound maintained a strong inhibitory effect across various fungal species .
Data Summary
The following table summarizes the biological activity of this compound compared to other tetrazole derivatives:
Compound | Target Organism | Inhibition (%) | Concentration Range (μg/mL) |
---|---|---|---|
This compound | Candida albicans | >97 | 0.0313 - 16 |
Tetrazole Derivative A | Escherichia coli | 85 | 1 - 10 |
Tetrazole Derivative B | Staphylococcus aureus | 90 | 0.1 - 5 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3-aminophenyl)tetrazole, and how can purity be optimized?
The compound is typically synthesized via cyclization reactions using nitriles and sodium azide under acidic conditions. For example, Sherif et al. synthesized derivatives by refluxing precursors in ethanol with glacial acetic acid, achieving yields up to 75% after recrystallization in ethyl acetate . Purity optimization involves spectroscopic validation (¹H/¹³C NMR, FT-IR) and recrystallization in polar solvents (e.g., ethyl acetate or aqueous acetic acid) .
Q. How is this compound characterized structurally?
Key techniques include:
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 4.5–5.5 ppm, broad) .
- FT-IR : Confirms NH₂ (3350–3450 cm⁻¹) and tetrazole ring (1500–1600 cm⁻¹) .
- X-ray crystallography : Resolves tautomerism (1H vs. 2H forms) and intermolecular hydrogen bonding, critical for stability .
Q. What are the primary applications of this compound in corrosion inhibition?
It acts as a mixed-type inhibitor, adsorbing onto metal surfaces (e.g., copper, iron) via NH₂ and tetrazole groups. Electrochemical methods (potentiodynamic polarization, EIS) and weight-loss measurements are used to quantify efficiency, which increases with concentration (up to 90% at 10⁻³ M in NaCl) .
Advanced Research Questions
Q. How do computational methods clarify the adsorption mechanism of this compound on metal surfaces?
Density Functional Theory (DFT) calculates adsorption energies and molecular orientation. Studies show the tetrazole ring aligns parallel to iron surfaces, while the aminophenyl group enhances electron donation, strengthening chemisorption . Raman spectroscopy and SEM-EDS further validate surface film composition .
Q. What experimental strategies resolve contradictions in corrosion inhibition efficiency across studies?
Discrepancies arise from varying pH, temperature, and metal alloys. Controlled comparative studies using standardized electrochemical cells (e.g., ASTM G5/G59) and surface analysis (AFM, XPS) isolate variables. For example, inhibition efficiency drops in acidic media (pH < 3) due to protonation of NH₂ .
Q. How does tautomerism affect the reactivity of this compound in coordination chemistry?
The 1H-tetrazole tautomer favors coordination with transition metals (Cu, Co) via the N4 atom, forming mononuclear complexes. X-ray diffraction reveals bond distances (e.g., Cu–N ≈ 1.95 Å) and geometries (square planar or octahedral). Tautomer ratios are solvent-dependent, influencing catalytic activity in oxidation reactions .
Q. What methodologies are used to study low-frequency vibrational modes of this compound derivatives?
Terahertz (THz) spectroscopy coupled with solid-state DFT identifies lattice vibrations (10–100 cm⁻¹). Halide substituents (e.g., Cl⁻ vs. Br⁻) induce red shifts in THz peaks due to anion mass effects, critical for designing crystalline materials with tailored phonon properties .
Q. How can biological activity be systematically evaluated for this compound derivatives?
- In vitro assays : Antifungal activity via MIC tests against Candida spp. .
- In vivo models : Analgesic activity assessed using hot-plate/tail-flick tests in rodents, with morphine as a control .
- Structure-activity relationships (SAR) : Modifying the phenyl ring with electron-withdrawing groups (e.g., Cl) enhances bioactivity .
Q. Methodological Considerations
- Synthetic Challenges : Side reactions (e.g., dimerization) occur at high temperatures; use nano-catalysts (e.g., TiCl₄·SiO₂) to improve regioselectivity .
- Data Interpretation : Correlate NMR/IR peaks with computational simulations (e.g., B3LYP/6-31G(d)) to resolve tautomeric ambiguities .
- Safety Protocols : Handle tetrazoles in fume hoods due to potential explosivity; store under inert gas (N₂) .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGISLVJQPPAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224057 | |
Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73732-51-1 | |
Record name | 5-(3-Aminophenyl)tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73732-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073732511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 73732-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-tetrazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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